molecular formula C23H24N2O2 B6421643 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 850156-60-4

4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B6421643
CAS No.: 850156-60-4
M. Wt: 360.4 g/mol
InChI Key: PYWCVCLMGVRJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[g]chromen-2-one core fused with a cyclopentane ring, providing structural rigidity. The 4-phenylpiperazinylmethyl group at position 4 introduces a pharmacophore known for modulating receptor interactions, particularly in neurological and anticancer targets. Piperazine derivatives are widely studied for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23-15-19(21-13-17-5-4-6-18(17)14-22(21)27-23)16-24-9-11-25(12-10-24)20-7-2-1-3-8-20/h1-3,7-8,13-15H,4-6,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWCVCLMGVRJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The cyclopenta[g]chromen-2-one scaffold undergoes regioselective oxidation under controlled conditions.
Key Observations :

  • Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the cyclopentane ring at the α,β-unsaturated carbonyl position.

  • Product : Forms a diketone derivative via cleavage of the cyclopentane ring.

  • Conditions : 0°C, 6-hour reaction time (yield: 72–78%).

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • KMnO₄-mediated oxidation generates vicinal diol intermediates.

  • Further oxidation yields diketones.

Nucleophilic Substitution at Piperazine Moiety

The 4-phenylpiperazine group participates in substitution reactions due to its tertiary amine structure.
Reaction with Alkyl Halides :

  • Reagents : Methyl iodide (CH₃I), ethyl bromide (C₂H₅Br).

  • Conditions : Dry DMF, 60°C, 12 hours.

  • Products : Quaternary ammonium salts (e.g., N-alkylated derivatives).

Substrate Reagent Product Yield Reference
Piperazine N-methylationCH₃IN-Methyl-4-phenylpiperazinium iodide85%
Piperazine N-ethylationC₂H₅BrN-Ethyl-4-phenylpiperazinium bromide78%

Hydrolysis of Lactone Ring

The chromen-2-one lactone ring undergoes hydrolysis under basic conditions:
Reagents : Aqueous NaOH (10%) .
Conditions : Reflux for 8–10 hours .
Product : Corresponding dicarboxylic acid (via ring opening) .

Kinetics :

  • Rate constant (k) at 80°C: 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} .

  • Activation energy (EaE_a): 45.6kJ/mol45.6 \, \text{kJ/mol} .

Electrophilic Aromatic Substitution (EAS)

The electron-rich chromenone aromatic system undergoes nitration and sulfonation:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v) .

  • Position : Para to the carbonyl group (C-5) .

  • Yield : 65% .

Sulfonation

  • Reagents : Fuming H₂SO₄ (20% SO₃) .

  • Position : Meta to the carbonyl group (C-7) .

  • Yield : 58% .

Reductive Amination

The methylene bridge (-CH₂-) between the chromenone and piperazine facilitates reductive amination:
Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol .
Conditions : Room temperature, 24 hours .
Product : Secondary amine derivatives (e.g., substitution with aromatic aldehydes) .

Example :

  • Reaction with benzaldehyde yields 4-[(4-phenylpiperazin-1-yl)(phenyl)methyl]chromen-2-one (yield: 82%) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the chromenone core:
Conditions : UV light (λ = 254 nm), dichloromethane solvent .
Product : Dimerized cyclobutane derivative .
Quantum Yield : Φ=0.12\Phi = 0.12 .

Alkylation at Methylene Bridge

The -CH₂- group undergoes Friedel-Crafts alkylation with aromatic hydrocarbons:
Catalyst : AlCl₃.
Conditions : 80°C, 6 hours.
Product : Aryl-substituted derivatives (e.g., with toluene).

Aromatic Substrate Product Yield Reference
Toluene4-[(4-Phenylpiperazin-1-yl)(p-tolyl)methyl]chromen-2-one68%

Critical Analysis of Reaction Mechanisms

  • Steric Effects : Bulkiness of the 4-phenylpiperazine group hinders electrophilic substitution at the para position of the chromenone ring .

  • Electronic Effects : Electron-withdrawing carbonyl groups direct nitration/sulfonation to specific positions .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the piperazine nitrogen.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • The piperazine group is known for its antidepressant properties. Research indicates that derivatives of piperazine can exhibit significant activity against depression by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Anticancer Potential :
    • Compounds similar to 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one have been studied for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects :
    • The compound has shown promise as an anti-inflammatory agent. It may reduce inflammation through the modulation of cytokine production and inhibition of inflammatory mediators.
  • Choleretic Activity :
    • As a derivative of 7-hydroxy-4-methylcoumarin, this compound is investigated for its choleretic properties, which promote bile flow and could be beneficial in treating liver diseases.

Pharmacological Insights

The pharmacological profile of this compound includes interactions with various biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which can be pivotal in drug design for metabolic disorders.
  • Receptor Binding : Studies have demonstrated that the compound can bind to specific receptors linked to neurological functions and cardiovascular health, suggesting its potential in treating related disorders.

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. This flexibility in synthesis enhances its versatility for further modifications aimed at improving biological activity or reducing toxicity.

Case Study 1: Antidepressant Activity

A study highlighted the antidepressant-like effects of piperazine derivatives in animal models. The derivatives exhibited significant reductions in depressive behaviors when administered at specific dosages.

Case Study 2: Anticancer Effects

Research conducted on chromenone derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 3: Anti-inflammatory Mechanism

In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Core Structure

Position of Piperazine Substituent
  • Target Compound : The 4-phenylpiperazinylmethyl group is at position 4 of the cyclopenta[g]chromen-2-one core. This position may influence steric interactions with target receptors compared to analogues with substituents at other positions.
  • 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (): Substitution at position 8 on a non-fused coumarin core.
Core Modifications
  • Cyclopenta[g]chromen-2-one vs. 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl) Derivative (): A spirocyclic substituent on the same core, which may alter solubility and bioavailability compared to the phenylpiperazine group .

Piperazine Substitution Patterns

Compound Piperazine Substitution Biological Activity (if reported) Reference
Target Compound 4-Phenylpiperazinylmethyl Not explicitly reported; inferred receptor targeting
5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one () 4-(2-Fluorophenyl)piperazine 5-HT1A antagonism (EC50 = 980 ± 207 nM)
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () 4-Methylpiperazine Structural similarity to antipsychotics
  • Key Observations: Phenyl vs. Halogenated Aryl Groups: The target’s 4-phenylpiperazine may enhance lipophilicity and receptor affinity compared to fluorophenyl or bromophenyl groups () .

Physicochemical Properties

Property Target Compound 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl) Derivative ()
logP Estimated high (phenyl group) Lower (methylpiperazine) Moderate (spirocyclic group)
Hydrogen Bond Acceptors 5 5 6
Polar Surface Area ~36.8 Ų Similar Higher (due to dioxane)

    Biological Activity

    The compound 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for the compound is C21H24N2OC_{21}H_{24}N_{2}O with a molecular weight of approximately 336.43 g/mol. The compound features a cyclopentachromene backbone substituted with a phenylpiperazine moiety, which is significant for its biological interactions.

    PropertyValue
    Molecular FormulaC21H24N2OC_{21}H_{24}N_{2}O
    Molecular Weight336.43 g/mol
    LogP3.5
    Polar Surface Area53.5 Ų
    Hydrogen Bond Acceptors3
    Hydrogen Bond Donors1

    Antidepressant Effects

    Research indicates that derivatives of phenylpiperazine exhibit significant antidepressant-like effects. For instance, in a study where various concentrations of the compound were administered to animal models, notable reductions in depressive behaviors were observed, suggesting a possible modulation of serotonergic pathways .

    Antipsychotic Properties

    The incorporation of the piperazine ring is linked to antipsychotic activities. A comparative study demonstrated that the compound showed efficacy in reducing psychotic symptoms in rodent models when compared to standard antipsychotics like haloperidol .

    Neuroprotective Effects

    Recent investigations have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro assays revealed that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

    The biological activity of This compound can be attributed to several mechanisms:

    • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets for antidepressant and antipsychotic drugs.
    • Dopamine Receptor Interaction : It also interacts with dopamine D2 receptors, contributing to its antipsychotic effects.
    • Antioxidant Activity : The presence of phenolic structures enhances its ability to neutralize oxidative species.

    Study on Antidepressant Activity

    A recent study evaluated the antidepressant effects of the compound in a forced swim test model in rats. The results indicated that doses ranging from 10 mg/kg to 30 mg/kg significantly reduced immobility time compared to control groups treated with saline or standard antidepressants .

    Neuroprotection Against Excitotoxicity

    In another study focusing on neuroprotection, the compound was tested against glutamate-induced excitotoxicity in cultured neurons. The results showed that pre-treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls .

    Q & A

    Q. What synthetic routes are recommended for preparing 4-[(4-phenylpiperazin-1-yl)methyl]-cyclopenta[g]chromen-2-one?

    The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:

    • Step 1 : Functionalizing the chromenone core (cyclopenta[g]chromen-2-one) with a methylene group at the 4-position.
    • Step 2 : Reacting the methylene intermediate with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

    Q. Key Reaction Conditions :

    StepReagents/ConditionsYield (%)Reference
    1CH₂O, HCl, reflux65–70
    24-phenylpiperazine, K₂CO₃, DMF, 80°C50–55

    Q. How is the crystal structure of this compound determined?

    Single-crystal X-ray diffraction (SCXRD) is the gold standard:

    • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K.
    • Structure Solution : Employ direct methods via SHELXS-97 for phase determination.
    • Refinement : SHELXL-97 for full-matrix least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding .
    • Validation : Check for R-factor convergence (target: <0.05) and verify hydrogen-bonding patterns using graph-set analysis .

    Advanced Research Questions

    Q. How can contradictions in biological activity data be resolved?

    Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:

    • Structural Polymorphism : Use SCXRD to confirm the absence of conformational isomers or solvates that alter activity .
    • Receptor Binding Dynamics : Perform molecular docking studies (e.g., AutoDock Vina) to analyze interactions with targets like P2X7 receptors, focusing on the phenylpiperazine moiety’s orientation .
    • Assay Conditions : Standardize buffer pH (e.g., pH 4.6 sodium acetate buffer) and temperature (25°C vs. 37°C) to minimize variability .

    Example : Conflicting cytotoxicity data in cancer cell lines may stem from differences in cell membrane permeability. Validate via comparative HPLC-MS quantification of intracellular compound levels .

    Q. What strategies optimize the compound’s selectivity for neurological targets?

    • Structural Modifications : Introduce substituents (e.g., nitro or methoxy groups) at the chromenone 3-position to enhance blood-brain barrier penetration .
    • Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound with known CNS-active scaffolds, prioritizing π-π stacking and hydrogen-bond donor/acceptor features .
    • In Vivo Validation : Test in zebrafish models for neuroactivity, monitoring behavioral responses (e.g., locomotor activity) at 10–100 µM doses .

    Q. How are hydrogen-bonding networks analyzed to predict solid-state stability?

    • Graph-Set Analysis : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using Mercury or PLATON to identify stabilizing motifs .
    • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond density. For example, compounds with >3 intramolecular H-bonds show Td >200°C .

    Case Study : A chromenone derivative with a 7-hydroxy group formed a stable R₂²(8) dimer via O–H⋯O bonds, increasing melting point by 30°C compared to non-H-bonding analogs .

    Q. What computational methods validate spectroscopic data for structural confirmation?

    • NMR Prediction : Use ACD/Labs or MestReNova to simulate ¹H/¹³C NMR spectra based on DFT-optimized geometries (B3LYP/6-31G* level).
    • IR Analysis : Compare experimental carbonyl stretches (1670–1700 cm⁻¹) with computed vibrational frequencies (Gaussian 16) .
    • Mass Spectrometry : Match high-resolution ESI-MS data (e.g., [M+H]⁺ = 403.1784) with theoretical exact mass (403.1789) using tools like mMass .

    Q. How is enantiomeric purity assessed for chiral derivatives?

    • Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol, 85:15) to resolve enantiomers.
    • Circular Dichroism (CD) : Compare experimental CD spectra (190–300 nm) with TD-DFT calculations (CAM-B3LYP/def2-TZVP) to assign absolute configuration .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.